molecular formula C10H19Cl2NO2 B1471259 Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride CAS No. 1423033-92-4

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B1471259
CAS No.: 1423033-92-4
M. Wt: 256.17 g/mol
InChI Key: STRWIQJIVWLNKX-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19Cl2NO2 and a molecular weight of 256.17 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with cholinesterase enzymes, inhibiting their activity . This interaction is significant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to manage symptoms.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling in the nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence its biological activity and toxicity, as metabolic byproducts may have different effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with chloropropyl reagents under controlled conditions. One common method includes the alkylation of piperidine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, piperidones, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRWIQJIVWLNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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